molecular formula C21H24N4O4 B11005770 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]butanamide

Cat. No.: B11005770
M. Wt: 396.4 g/mol
InChI Key: ZKHWWPSJWDWHLQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving cyclization, condensation, and functional group transformations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl or amino groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or metal chelation.

      Medicine: Its derivatives may have pharmaceutical applications, although specific drugs based on this compound are not common.

      Industry: Limited industrial applications, but it contributes to chemical diversity.

  • Mechanism of Action

    • The exact mechanism of action remains elusive due to limited research.
    • It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyridinones and quinazolinones share structural similarities.

      Uniqueness: Its specific substitution pattern and functional groups distinguish it from related compounds.

    Remember that while this compound has intriguing properties, further research is needed to fully explore its potential

    Properties

    Molecular Formula

    C21H24N4O4

    Molecular Weight

    396.4 g/mol

    IUPAC Name

    4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)butanamide

    InChI

    InChI=1S/C21H24N4O4/c1-13(2)25-12-22-18-7-6-15(10-17(18)21(25)29)23-19(27)5-4-8-24-14(3)9-16(26)11-20(24)28/h6-7,9-13,26H,4-5,8H2,1-3H3,(H,23,27)

    InChI Key

    ZKHWWPSJWDWHLQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O

    Origin of Product

    United States

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